molecular formula C13H20N4 B14173465 1-(1-Adamantyl)-5-ethyltetrazole CAS No. 5154-97-2

1-(1-Adamantyl)-5-ethyltetrazole

Katalognummer: B14173465
CAS-Nummer: 5154-97-2
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: UELKNMKRRLRFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Adamantyl)-5-ethyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a tetrazole ring, a five-membered ring containing four nitrogen atoms, further enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(1-Adamantyl)-5-ethyltetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and ethyltetrazole as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound. .

Analyse Chemischer Reaktionen

1-(1-Adamantyl)-5-ethyltetrazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(1-Adamantyl)-5-ethyltetrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Adamantyl)-5-ethyltetrazole involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-(1-Adamantyl)-5-ethyltetrazole can be compared with other adamantane derivatives and tetrazole-containing compounds:

Eigenschaften

CAS-Nummer

5154-97-2

Molekularformel

C13H20N4

Molekulargewicht

232.32 g/mol

IUPAC-Name

1-(1-adamantyl)-5-ethyltetrazole

InChI

InChI=1S/C13H20N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3

InChI-Schlüssel

UELKNMKRRLRFMV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=NN1C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.